4-N-Cbz-Aminomethyl-cyclohexone (C15H19NO3) is a small organic molecule containing a cyclohexanone ring, an amine group, and a carboxybenzyl (Cbz) protecting group. Its CAS number is 869895-17-0 and it has a molecular weight of 261.32. Several chemical suppliers offer 4-N-Cbz-Aminomethyl-cyclohexone for research purposes, including Sigma-Aldrich and Santa Cruz Biotechnology .
While there is no extensive published research readily available on 4-N-Cbz-Aminomethyl-cyclohexone, its structure suggests potential applications in several areas of scientific research:
The Cbz group is a common protecting group for amines in organic synthesis. The presence of the Cbz group in 4-N-Cbz-Aminomethyl-cyclohexone allows for selective modification of the amine functionality while leaving the cyclohexanone ring intact. This could be useful for the synthesis of more complex molecules where controlled manipulation of the amine group is desired .
The cyclohexanone ring and the amine group are common functional groups found in many biologically active molecules. 4-N-Cbz-Aminomethyl-cyclohexone could serve as a starting material for the synthesis of probes to study biological processes or as a building block for the design of novel drugs.
Cyclohexane derivatives are sometimes used in the development of new materials. 4-N-Cbz-Aminomethyl-cyclohexone might be of interest for researchers exploring the creation of novel polymers or other functional materials due to its unique combination of functional groups.
4-N-Cbz-Aminomethyl-cyclohexone is a cyclic ketone characterized by the presence of both a carbonyl group and an amine group. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol. This compound belongs to the class of arylcyclohexylamines, which are known for their diverse biological activities and potential therapeutic applications. The structure includes a cyclohexone ring and an aminomethyl group, with a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the aminomethyl group .
The synthesis of 4-N-Cbz-Aminomethyl-cyclohexone involves several key reactions:
4-N-Cbz-Aminomethyl-cyclohexone exhibits significant biological activity due to its structural properties:
The primary method for synthesizing 4-N-Cbz-Aminomethyl-cyclohexone involves:
4-N-Cbz-Aminomethyl-cyclohexone has various applications in research and industry:
Research on interaction studies involving 4-N-Cbz-Aminomethyl-cyclohexone reveals its capacity to bind with various biomolecules:
4-N-Cbz-Aminomethyl-cyclohexone shares similarities with several other compounds but maintains unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Aminomethyl)cyclohexane-1-carbonyl | C₇H₁₃NO | Lacks carbobenzyloxy protection |
1,4-bis-(aminomethyl)-cyclohexane | C₁₂H₁₈N₂ | Contains two aminomethyl groups |
4-(Hydroxymethyl)cyclohexanone | C₈H₁₄O₂ | Contains hydroxymethyl instead of aminomethyl |
The uniqueness of 4-N-Cbz-Aminomethyl-cyclohexone lies in its combination of a cyclic ketone structure with an amine group protected by a carbobenzyloxy moiety. This configuration enhances its stability and potential reactivity compared to similar compounds.